molecular formula C24H22N2O3 B3940256 ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate

ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate

Cat. No.: B3940256
M. Wt: 386.4 g/mol
InChI Key: JMHHNIGZRMZBKH-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form the intermediate 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the target compound. The reaction conditions often involve refluxing in ethanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-29-24(28)18-12-14-19(15-13-18)26-22(17-10-8-16(2)9-11-17)25-21-7-5-4-6-20(21)23(26)27/h4-15,22,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHHNIGZRMZBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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